![molecular formula C8H8ClNO B1266261 Phenylglycine chloride CAS No. 39478-47-2](/img/structure/B1266261.png)
Phenylglycine chloride
Overview
Description
Phenylglycine chloride is an organic compound with the molecular formula C8H8ClNO . It is related to alanine, but with a phenyl group in place of the methyl group .
Synthesis Analysis
Phenylglycine synthesis has been achieved through microbial bioconversion, which allows for high enantioselectivity and sustainable production . An L-phenylglycine synthesis pathway was built in Escherichia coli, resulting in 0.23 mM L-phenylglycine production from 10 mM L-phenylalanine .Molecular Structure Analysis
The molecular structure of Phenylglycine chloride consists of a protonated dl-phenylglycine cation and a chloride anion . The molecular weight is 169.61 g/mol .Chemical Reactions Analysis
Phenylglycine residues can be modified by chlorination, a common modification observed in phenylglycine-containing natural products .Physical And Chemical Properties Analysis
Phenylglycine chloride has a molecular weight of 169.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Peptide Natural Products Synthesis
Phenylglycine chloride is integral in the synthesis of peptide natural products. These include glycopeptide antibiotics and biologically active linear and cyclic peptides. The compound’s role in the biosynthesis of these peptides is crucial, especially considering the structural aspects and properties that phenylglycine imparts to the final product .
Medicinal Chemistry
In medicinal chemistry, Phenylglycine chloride serves as a building block for the synthesis of various pharmaceuticals. Its significance is highlighted by its incorporation into drugs that target a range of diseases, showcasing its versatility and importance in drug design and development .
Chiral Analysis
The compound is used in chiral analysis methods, such as electrospray ionization mass spectrometry. This application is vital for the quantitative analysis of chiral phenylglycine, which is important in understanding the pharmacokinetics and pharmacodynamics of various drugs .
Enantioselective Synthesis
Phenylglycine chloride is employed in the enantioselective synthesis of amino acids. This process is essential for creating compounds with high enantiomeric excess, which is a critical factor in the production of enantiopure pharmaceuticals .
Chemical Synthesis
This compound is a precursor in the chemical synthesis of complex molecules. Its reactivity allows for the formation of various chemical bonds, making it a valuable reagent in organic synthesis laboratories .
Transition Metal Complexes
Phenylglycine chloride is used in the synthesis and study of transition metal complexes. These complexes have a wide range of applications, including catalysis, materials science, and as models for biological systems .
Solution Phase Peptide Synthesis
It is also a key reagent in solution phase peptide synthesis. This method is used for producing peptides for research purposes, such as studying protein-protein interactions and other biological processes .
Benzylic Position Reactions
Lastly, Phenylglycine chloride is involved in reactions at the benzylic position. This includes SN1 pathway reactions, which are important for creating a variety of organic compounds with specific functional groups .
Safety and Hazards
Future Directions
Mechanism of Action
- Phenylglycine chloride is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic α-amino acid related to alanine, but with a phenyl group in place of the methyl group .
- Phenylglycine chloride may exert its effects through covalent modification of proteins or enzymes. Chlorination of phenylglycine residues is a common modification observed in phenylglycine-containing natural products .
Target of Action
Mode of Action
properties
IUPAC Name |
2-amino-2-phenylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZEHJUPLREOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865976 | |
Record name | Amino(phenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylglycine chloride | |
CAS RN |
39478-47-2 | |
Record name | Phenylglycine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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